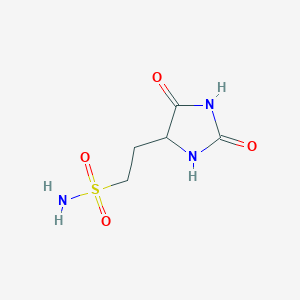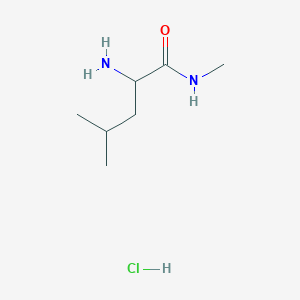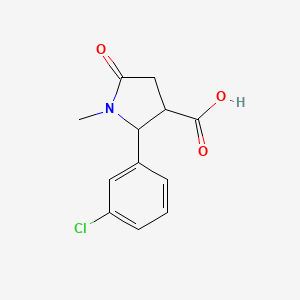![molecular formula C15H15NO3 B6143399 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid CAS No. 862088-75-3](/img/structure/B6143399.png)
6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid” are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like solubility, density, melting point, and boiling point. The specific physical and chemical properties of “this compound” are not provided in the searched resources .Applications De Recherche Scientifique
6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid has been used in a variety of scientific research applications, including organic synthesis, drug delivery, and catalysis. In the field of organic synthesis, this compound has been used as a starting material in the synthesis of a variety of heterocyclic compounds, including pyridines and quinolines. In drug delivery, this compound has been used as a prodrug, which is a compound that is converted into an active drug in the body. Finally, this compound has been used as a catalyst in a variety of reactions, including the synthesis of benzofurans and other heterocyclic compounds.
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid is currently unavailable .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid in laboratory experiments has a number of advantages and limitations. One advantage of using this compound is that it is a relatively easy molecule to synthesize and purify. This makes it an ideal starting material for a variety of synthetic processes. Additionally, this compound is a relatively inexpensive molecule, which makes it a cost-effective option for laboratory experiments. However, this compound also has a number of limitations, including the fact that it is a relatively unstable molecule and can be difficult to store for long periods of time.
Orientations Futures
There are a number of potential future directions for research on 6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of this compound in drug delivery and catalysis. Finally, research could be done to explore the potential of this compound as a starting material for the synthesis of other heterocyclic compounds.
Méthodes De Synthèse
6-[4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid can be synthesized through a variety of methods, though the most common route is the Pictet-Spengler reaction. This reaction is a cyclization reaction that involves the condensation of an aldehyde with an amine in the presence of a base. The reaction produces a heterocyclic compound, such as this compound, which is then purified and isolated. Other synthetic routes, such as the Ugi reaction, can also be used to synthesize this compound.
Safety and Hazards
Propriétés
IUPAC Name |
6-(4-propan-2-ylphenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(2)11-3-6-13(7-4-11)19-14-8-5-12(9-16-14)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQVIBRGTHJGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole](/img/structure/B6143365.png)
![2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile](/img/structure/B6143377.png)


![tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B6143420.png)
![N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143422.png)

